Penthiopyrad

説明

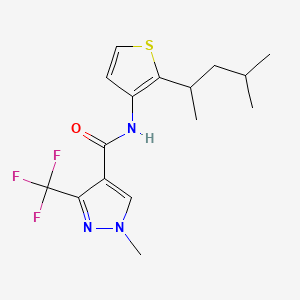

Structure

3D Structure

特性

IUPAC Name |

1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFIDZXUXFLSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058005 | |

| Record name | Penthiopyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183675-82-3 | |

| Record name | Penthiopyrad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183675-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penthiopyrad [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183675823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penthiopyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxamide, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTHIOPYRAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAT7900E5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Penthiopyrad

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Penthiopyrad is a broad-spectrum fungicide belonging to the chemical class of pyrazolecarboxamides. It functions as a succinate dehydrogenase inhibitor (SDHI), a critical enzyme in the mitochondrial respiratory chain of fungi, thereby effectively controlling a wide range of plant pathogens. This guide provides a comprehensive overview of the chemical architecture of this compound, including its structural features, stereochemistry, and key physicochemical properties. Furthermore, it delineates the principal synthetic pathways for its industrial production, offering a detailed retrosynthetic analysis and a step-by-step protocol for a representative synthesis. The causality behind experimental choices and the analytical techniques for characterization are also discussed to provide a holistic understanding for research and development professionals.

Introduction to this compound

This compound, developed by Mitsui Chemicals, is a cornerstone in modern crop protection, demonstrating high efficacy against diseases such as rusts, powdery mildew, and gray mold.[1] Its significance lies in its specific mode of action, which offers an alternative to fungicides with different resistance mechanisms.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[2][3] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[3][4] This disruption halts cellular respiration and ATP production, leading to the death of the fungal pathogen.[5][6] This targeted mode of action makes it a potent tool in integrated pest management programs.[3]

Chemical Structure and Physicochemical Properties

A thorough understanding of this compound's chemical identity is fundamental to its application and synthesis.

IUPAC Name, CAS Number, and Molecular Formula

-

IUPAC Name: (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.[7][8]

Structural Elucidation

This compound's structure is an assembly of two key heterocyclic moieties linked by an amide bond:

-

Pyrazole-4-carboxamide Core: A 1-methyl-3-(trifluoromethyl)-1H-pyrazole ring provides the acidic component of the amide. The trifluoromethyl group at the C3 position is crucial for its fungicidal potency.[8]

-

Thiophene Amine Moiety: A 2-(1,3-dimethylbutyl)thiophen-3-amine provides the amine component. The bulky, branched alkyl side chain on the thiophene ring contributes to the molecule's specific binding affinity and physicochemical properties.[11]

The formal condensation of 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid and 2-(4-methylpentan-2-yl)thiophen-3-amine forms the final this compound molecule.[11][12]

Stereochemistry

This compound possesses a single chiral center at the carbon atom of the 1,3-dimethylbutyl side chain attached to the thiophene ring.[8] This results in the existence of two enantiomers: (R)-penthiopyrad and (S)-penthiopyrad. Commercial this compound is typically produced and sold as a racemic mixture of these two enantiomers.[8]

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, formulation, and biological uptake.

| Property | Value | Source |

| Appearance | Solid powder / White solid | [9] |

| Melting Point | 108.7 °C (381.9 K) | [13][14] |

| Boiling Point | Decomposes before boiling (>314 °C) | [13][14] |

| Solubility | Soluble in DMSO | [9] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [6] |

| LogP | 3.86 | [6] |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process focused on efficiency, yield, and purity. The core of the synthesis is the formation of a stable amide bond between two key intermediates.

Retrosynthetic Analysis

A retrosynthetic approach reveals the most logical disconnection at the amide bond, breaking this compound down into its primary precursors: a pyrazole acid chloride and a thiophene amine.

Caption: Retrosynthetic analysis of this compound.

This analysis identifies the two critical building blocks required for the convergent synthesis of the final product.

Key Synthetic Routes

The primary industrial synthesis involves the coupling of these two key intermediates.[8] The synthesis can be broken down into the preparation of each intermediate followed by the final coupling step.

Synthesis of Intermediate A: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

This intermediate is synthesized from simpler starting materials like ethyl trifluoroacetoacetate.[15] A common route involves:

-

Condensation: Reaction of ethyl trifluoroacetoacetate with an orthoformate.[15]

-

Cyclization: The resulting product undergoes cyclization with methylhydrazine to form the pyrazole ring.[15][16]

-

Hydrolysis: Saponification of the ethyl ester to yield the desired carboxylic acid.[15]

-

Chlorination: Conversion of the carboxylic acid to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of Intermediate B: 2-(1,3-Dimethylbutyl)thiophen-3-amine

The synthesis of this substituted thiophene amine is more complex. One reported method involves the reaction of a 3-amidothiophene derivative with methyl isobutyl ketone.[17]

Detailed Protocol for this compound Synthesis (Amide Coupling)

This protocol outlines the final coupling step, a critical reaction in the synthesis of this compound and other carboxamide fungicides.

Rationale for Experimental Choices:

-

Solvent: An aprotic solvent like tetrahydrofuran (THF) or toluene is chosen to dissolve the reactants without interfering with the reaction.

-

Base: An organic base such as triethylamine or pyridine is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine reactant and drives the reaction to completion.

-

Temperature: The reaction is often started at a low temperature (0-5 °C) to control the initial exothermic reaction rate upon adding the highly reactive acid chloride, and then allowed to warm to room temperature to ensure completion.

Step-by-Step Protocol:

-

Preparation: In a clean, dry, nitrogen-flushed reaction vessel, dissolve 2-(1,3-dimethylbutyl)thiophen-3-amine (Intermediate B) and triethylamine (1.1 equivalents) in anhydrous toluene.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath with continuous stirring.

-

Addition: Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (Intermediate A, 1.0 equivalent) in anhydrous toluene dropwise to the cooled mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is essential. Standard analytical methods are employed for this purpose.

Analytical Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for both quantification and confirmation of this compound residues in various matrices.[18][19] It offers high sensitivity and selectivity. The typical ion transitions monitored are m/z 358→149 for quantification and 358→208 for confirmation.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O stretch and N-H bonds.

Extraction and Clean-up for Analysis

For residue analysis in agricultural products, a robust extraction and clean-up procedure is required.

-

Extraction: Samples are typically homogenized and extracted with a solvent mixture like acetone or acetonitrile/water.[18][21]

-

Clean-up: The crude extract is then purified using solid-phase extraction (SPE) cartridges, such as graphitized carbon black or octadecylsilanized silica gel, to remove interfering matrix components before LC-MS/MS analysis.[18]

Conclusion

This compound is a highly effective SDHI fungicide with a well-defined chemical structure that is central to its biological activity. Its synthesis is achieved through a convergent strategy centered on a robust amide coupling reaction between two key heterocyclic intermediates. A deep understanding of its structure, properties, and synthesis provides a critical foundation for its effective use in agriculture, for the development of new analogues, and for ensuring regulatory compliance and environmental safety.

References

- 1. CN103333164A - Preparation method and application research of this compound analogue derivative - Google Patents [patents.google.com]

- 2. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 3. ndsu.edu [ndsu.edu]

- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. This compound | CAS#:183675-82-3 | Chemsrc [chemsrc.com]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. This compound (Ref: MTF 753) [sitem.herts.ac.uk]

- 9. medkoo.com [medkoo.com]

- 10. 183675-82-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound | C16H20F3N3OS | CID 11388558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 183675-82-3 [chemicalbook.com]

- 13. accustandard.com [accustandard.com]

- 14. fao.org [fao.org]

- 15. globethesis.com [globethesis.com]

- 16. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. mhlw.go.jp [mhlw.go.jp]

- 19. fao.org [fao.org]

- 20. fao.org [fao.org]

- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

The Fungicidal Spectrum of Penthiopyrad: A Technical Guide for Researchers

Abstract

Penthiopyrad, a pyrazole-carboxamide fungicide, has emerged as a critical tool in the management of a wide array of fungal plant diseases. As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7), its mode of action is centered on the disruption of mitochondrial respiration in pathogenic fungi.[1] This technical guide provides an in-depth analysis of the fungicidal spectrum of this compound, with a specific focus on its efficacy against economically important species within the phyla Ascomycota and Basidiomycota. We will explore its mechanism of action, detail its activity against key pathogens, discuss the molecular underpinnings of resistance, and provide standardized protocols for its evaluation.

Introduction: The Rise of a Broad-Spectrum SDHI

This compound is a second-generation succinate dehydrogenase inhibitor (SDHI) fungicide.[2] Unlike first-generation SDHIs, such as carboxin, which were primarily effective against Basidiomycetes, this compound exhibits a broad spectrum of activity, controlling diseases caused by both Ascomycetes and Basidiomycetes.[2][3][4] Developed by Mitsui Chemicals Agro, Inc., it has become an integral component in disease management programs for a multitude of crops, including fruits, vegetables, cereals, and turf.[2][3] Its fungicidal action is characterized by preventative, curative, and antisporulant activities, inhibiting spore germination and mycelial growth.[5]

Mechanism of Action: Targeting Fungal Respiration

The primary target of this compound is the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][6][7][8] SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and cellular respiration, catalyzing the oxidation of succinate to fumarate.

This compound specifically binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the transfer of electrons from succinate to ubiquinone.[1][4][8] This inhibition disrupts the entire respiratory process, leading to a cessation of ATP production and ultimately causing fungal cell death.[6][7] The SDH enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD), and this compound's binding site is located within a pocket formed by the SdhB, SdhC, and SdhD subunits.[9]

Fungicidal Spectrum of this compound

This compound demonstrates high efficacy against a wide range of plant pathogenic fungi belonging to the Ascomycota and Basidiomycota.

Activity Against Ascomycetes

This compound is highly effective in controlling numerous diseases caused by ascomycetous fungi. This includes, but is not limited to, gray mold, powdery mildew, apple scab, and Sclerotinia stem rot.[6][10] For instance, it has shown excellent potential in controlling cherry leaf spot caused by Blumeriella jaapii and powdery mildew caused by Podosphaera clandestina.[6]

Activity Against Basidiomycetes

Historically, carboxamide fungicides were known for their activity against Basidiomycetes. This compound continues this legacy with strong performance against rust fungi and Rhizoctonia species.[3][11] It is particularly effective against wheat brown rust (Puccinia recondita) and rice sheath blight caused by Thanatephorus cucumeris (anamorph: Rhizoctonia solani).[11]

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo efficacy of this compound against a selection of key fungal pathogens.

| Phylum | Species | Common Disease Name | In Vitro Efficacy (MIC/EC50) | In Vivo Efficacy (Pot Tests) | Reference(s) |

| Ascomycota | Botrytis cinerea | Gray Mold | MIC: ~50 ppm (mycelial growth), Strong inhibition of spore germination | 6.25 ppm (kidney bean) | [11] |

| Sclerotinia sclerotiorum | White Mold, Sclerotinia Stem Rot | MIC: <10 ppm, EC50: 0.0096-0.2606 µg/ml | Protective: 81.07% at 80 µg/ml | [6][11] | |

| Sphaerotheca cucurbitae | Powdery Mildew | MIC: 0.9 ppm | 6.25 ppm (cucumber) | [11] | |

| Alternaria mali | Alternaria Blotch of Apple | MIC: <10 ppm | - | [11] | |

| Venturia nashicola | Apple Scab | MIC: 1.4 ppm | - | [11] | |

| Basidiomycota | Puccinia recondita | Wheat Brown Rust | - | 1.56 ppm (wheat) | [11] |

| Rhizoctonia solani | Rhizoctonia Limb Rot, Sheath Blight | MIC: ~30 ppm | - | [11] |

Molecular Basis of Resistance and Management Strategies

The widespread use of single-site inhibitors like this compound creates selection pressure for the development of resistant fungal populations.[1]

Mechanisms of Resistance

The primary mechanism of resistance to SDHI fungicides is target site modification through point mutations in the genes encoding the succinate dehydrogenase subunits (SdhB, SdhC, and SdhD).[8][12] These mutations can reduce the binding affinity of this compound to the SDH enzyme, thereby diminishing its inhibitory effect. Several mutations in the SdhB subunit, such as H272R/Y, N230I, and P225F, have been associated with resistance to SDHIs in Botrytis cinerea.[12][13]

It is important to note that cross-resistance patterns among different SDHI fungicides can be complex.[1] A mutation conferring resistance to one SDHI may not necessarily result in the same level of resistance to another, although strong cross-resistance patterns have been observed between boscalid, fluxapyroxad, and this compound in some cases.[13]

Resistance Management

To delay the development of resistance and preserve the efficacy of this compound, integrated resistance management (IRM) strategies are crucial. These include:

-

Alternation and Tank-Mixing: Rotating or tank-mixing this compound with fungicides that have different modes of action is a key strategy to reduce selection pressure.[5]

-

Limiting the Number of Applications: Adhering to label recommendations regarding the maximum number of applications per season is essential.

-

Using Recommended Rates: Applying fungicides at the manufacturer's recommended rates ensures optimal efficacy and minimizes the selection of partially resistant individuals.

-

Monitoring: Regular monitoring of fungal populations for shifts in sensitivity to this compound can provide early warnings of resistance development.

Experimental Protocols for Efficacy Evaluation

Accurate and reproducible evaluation of fungicide efficacy is fundamental to understanding its biological activity.

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound required to inhibit the mycelial growth of a fungus.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (e.g., 10,000 µg/ml in methanol)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C.

-

Add the appropriate volume of this compound stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/ml). Also, prepare control plates with the solvent (methanol) only.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Incubate the plates at the optimal temperature for the specific fungus in the dark.

-

Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plates reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 (Effective Concentration to inhibit 50% of growth) value using probit analysis or other appropriate statistical software.

In Vivo Protective and Curative Activity Assay (Detached Leaf Method)

This protocol assesses the ability of this compound to protect against infection and to cure an existing infection on plant tissue.

Materials:

-

Healthy, susceptible host plant leaves

-

This compound solutions at various concentrations

-

Spore suspension of the target fungus

-

Moist chambers (e.g., petri dishes with moist filter paper)

-

Sprayer or micropipette

Procedure:

Protective Assay:

-

Apply different concentrations of this compound solution to the surface of healthy detached leaves and allow them to dry. Control leaves are treated with water or a solvent control.

-

After 24 hours, inoculate the treated and control leaves with a known concentration of the fungal spore suspension.

-

Place the leaves in a moist chamber and incubate under conditions favorable for disease development.

-

Assess disease severity (e.g., percentage of leaf area infected, lesion diameter) after a specified incubation period.

-

Calculate the control efficacy based on the reduction in disease severity compared to the untreated control.

Curative Assay:

-

Inoculate healthy detached leaves with the fungal spore suspension.

-

After a specific incubation period (e.g., 24 hours) to allow for infection to establish, apply different concentrations of this compound solution to the leaf surfaces.

-

Place the leaves in a moist chamber and incubate further.

-

Assess disease severity as described for the protective assay.

-

Calculate the control efficacy.

Conclusion

This compound is a highly effective, broad-spectrum fungicide with a critical role in modern agriculture. Its robust activity against a wide range of Ascomycete and Basidiomycete pathogens is well-documented. A thorough understanding of its mode of action, fungicidal spectrum, and the molecular basis of resistance is paramount for its judicious and sustainable use. By implementing sound resistance management strategies and employing standardized evaluation protocols, researchers and crop protection professionals can continue to leverage the benefits of this compound for effective and long-term disease control.

References

- 1. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nzpps.org [nzpps.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. ndsu.edu [ndsu.edu]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. CN104542659A - Fungicidal composition containing this compound fungicide and application of fungicidal composition - Google Patents [patents.google.com]

- 11. Biological activity and disease controlling efficacy of this compound [jstage.jst.go.jp]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. researchgate.net [researchgate.net]

Penthiopyrad (MTF-753): A Technical Guide to its Discovery, Chemical Properties, and Fungicidal Action

Introduction

Penthiopyrad, internally designated as MTF-753, is a broad-spectrum pyrazole carboxamide fungicide developed by Mitsui Chemicals Agro, Inc.[1][2]. It is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, categorized under FRAC Group 7.[3][4] this compound exhibits preventative, curative, and systemic activity against a wide range of fungal pathogens affecting various agricultural crops and turfgrass.[5][6] This technical guide provides an in-depth exploration of the discovery, chemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Discovery and Development

This compound was discovered and developed by Mitsui Chemicals, Inc. and was first launched in Japan in 2009 for the turf market under the trade name Gaia® WDG, followed by its introduction to the fruit and vegetable market in 2010 as Affet® SC.[1][2] It is also known by other trade names such as Fontelis®, Vertisan®, and Velista®.[7] The development of this compound was driven by the need for effective fungicides with a broad spectrum of activity and a novel mode of action to manage existing and emerging fungal diseases and to mitigate the development of resistance to other fungicide classes.[2][8]

Chemical Properties

This compound, with the chemical name (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide, is a chiral molecule containing a single chiral center.[7][9] Commercially, it is available as a racemic mixture.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₀F₃N₃OS | [9][10] |

| Molecular Weight | 359.4 g/mol | [9][10] |

| CAS Number | 183675-82-3 | [9] |

| Melting Point | 108.7 °C (381.9 K) | [9] |

| Vapor Pressure (20 °C) | 2.2 x 10⁻⁸ torr (0.00643 mPa) | [1][3] |

| Water Solubility (20 °C) | pH 4: 2.535 mg/LpH 7: 1.375 mg/LpH 10: 1.657 mg/L | [5] |

| Solubility in Organic Solvents (20 °C) | Methanol: 402 g/LAcetone: 557 g/LEthyl Acetate: 349 g/LDichloromethane: 531 g/LToluene: 67.0 g/LHexane: 0.75 g/L | [5] |

| Octanol-Water Partition Coefficient (log P) | 4.62 | [1] |

Synthesis Overview

The industrial synthesis of this compound involves a multi-step process. The core of the synthesis is the formation of an amide bond between a pyrazole-4-carboxylic acid intermediate and a 2-(1,3-dimethylbutyl)-3-thienylamine intermediate.[1][6] The pyrazole intermediate is functionalized with a trifluoromethyl group, which is crucial for its fungicidal efficacy.[1] The synthesis of the thienylamine intermediate can be achieved through various organic reactions, including the introduction of the secondary alkyl group onto the thiophene ring.[6][11]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[3][6][12] This inhibition disrupts the fungal cell's energy production by blocking the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and impeding the transfer of electrons to the ubiquinone pool.[3][4] The disruption of cellular respiration ultimately leads to the cessation of fungal growth and development, including spore germination and mycelial growth.[5][13]

Caption: this compound inhibits Complex II of the mitochondrial electron transport chain.

Fungicidal Spectrum

This compound demonstrates a broad spectrum of activity against fungal pathogens from the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[1][2] This makes it effective for the control of a wide variety of plant diseases on numerous crops.[8] Some of the key diseases controlled by this compound include:

-

Gray Mold (Botrytis cinerea)[8]

-

Powdery Mildew [8]

-

Apple Scab

-

Dollar Spot and Brown Patch in turfgrass[5]

Experimental Protocol: Mycelial Growth Inhibition Bioassay

This protocol outlines a standard laboratory procedure to determine the in vitro efficacy of this compound against a target fungal pathogen using the agar dilution method.

Materials

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Potato Dextrose Agar (PDA)

-

Sterile Petri dishes (90 mm diameter)

-

Sterile cork borer (5 mm diameter)

-

Actively growing culture of the target fungus on PDA

-

Incubator

Procedure

-

Preparation of Stock Solution:

-

Dissolve a precise amount of this compound in a minimal volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

-

Preparation of Fungicide-Amended Media:

-

Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten PDA to approximately 45-50°C in a water bath.

-

Create a series of working solutions of this compound by diluting the stock solution with sterile distilled water.

-

Add the appropriate volume of each this compound working solution to separate flasks of molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

-

Prepare a control set of PDA plates containing the same concentration of DMSO as the treatment plates to account for any solvent effects.

-

Thoroughly mix the amended PDA by swirling and pour approximately 20 mL into each sterile Petri dish. Allow the agar to solidify.

-

-

Inoculation:

-

Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing margin of a fresh culture of the target fungus.

-

Place one mycelial plug, with the mycelium side facing down, onto the center of each fungicide-amended and control PDA plate.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the growth of the target fungus (typically 20-25°C) in the dark.

-

-

Data Collection and Analysis:

-

When the fungal colony in the control plates has reached the edge of the Petri dish, measure the diameter of the fungal colonies on all plates in two perpendicular directions.

-

Calculate the average colony diameter for each treatment and the control.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where:

-

dc = average diameter of the fungal colony in the control plates

-

dt = average diameter of the fungal colony in the treatment plates

-

-

Determine the EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the percentage inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

-

Caption: Workflow for the mycelial growth inhibition bioassay.

Resistance to this compound

As with other single-site mode of action fungicides, there is a risk of resistance development to this compound in target fungal populations.[4] Resistance to SDHI fungicides, including this compound, is often associated with point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, particularly the sdhB, sdhC, and sdhD genes. For example, mutations leading to amino acid substitutions such as H272R and H272Y in the SdhB subunit of Botrytis cinerea have been shown to confer resistance to boscalid and this compound. Cross-resistance patterns among different SDHI fungicides can be complex and depend on the specific mutation.[4] Therefore, integrated pest management strategies, including the rotation of fungicides with different modes of action, are crucial for sustainable disease control and to delay the development of resistance.[13]

Conclusion

This compound is a valuable fungicidal active ingredient that offers broad-spectrum control of numerous plant diseases. Its mechanism of action as a succinate dehydrogenase inhibitor provides an important tool for disease management, particularly in rotation programs aimed at mitigating fungicide resistance. A thorough understanding of its chemical properties, mode of action, and the potential for resistance development is essential for its effective and sustainable use in agriculture.

References

- 1. This compound (Ref: MTF 753) [sitem.herts.ac.uk]

- 2. This compound | C16H20F3N3OS | CID 11388558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. nist.gov [nist.gov]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. accustandard.com [accustandard.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS:183675-82-3 | Carboxamide fungicide | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. globethesis.com [globethesis.com]

- 11. adipogen.com [adipogen.com]

- 12. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]

- 13. Effect of octanol:water partition coefficients of organophosphorus compounds on biodistribution and percutaneous toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Penthiopyrad (CAS No. 183675-82-3)

Abstract

This technical guide provides a comprehensive scientific overview of penthiopyrad, a broad-spectrum pyrazole-carboxamide fungicide. Identified by CAS number 183675-82-3, this compound is a potent inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, a mechanism that confers its efficacy against a wide range of foliar and soil-borne plant pathogens. This document details its chemical identity, physicochemical properties, mechanism of action, a general synthesis pathway, and validated analytical methodologies for residue detection. Designed for researchers, scientists, and professionals in drug and pesticide development, this guide synthesizes technical data with practical insights into its application and analysis, underpinned by authoritative references.

Introduction

This compound is a synthetic fungicide developed by Mitsui Chemicals, Inc., belonging to the carboxamide chemical class.[1] It provides preventative, curative, and locally systemic activity against numerous fungal diseases in a wide array of agricultural crops and turfgrass.[2] Its mode of action as a Succinate Dehydrogenase Inhibitor (SDHI) places it in a critical group of fungicides for managing resistance to other chemical classes.[3][4] The molecule's structure, featuring a trifluoromethyl group on a pyrazole ring coupled with a substituted thiophene amine, is key to its high efficacy.[5][6] This guide aims to consolidate the core technical information required for the advanced study and application of this compound.

Chemical Identity and Physicochemical Properties

The unique identification of a chemical substance is fundamental for research, regulatory, and safety purposes. This compound is registered under the CAS number 183675-82-3.[7] Its molecular formula is C₁₆H₂₀F₃N₃OS.[7][8][9]

Nomenclature:

-

IUPAC Name: (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide.[5]

-

CAS Name: N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.[5]

-

Common Synonyms: MTF-753, DPX-LEM 17, Vertisan, Fontelis.[7]

This compound possesses a single chiral center, resulting in (R) and (S) enantiomers; it is commercially produced as a racemic mixture.[5]

Physicochemical Data Summary

The physical and chemical properties of a compound dictate its environmental fate, bioavailability, and formulation requirements. Key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 359.41 g/mol | [7][9] |

| Physical Form | White to off-white solid powder | [9][10] |

| Melting Point | 103-108.7 °C | [10][11][12] |

| Boiling Point | 381.3 ± 42.0 °C (Predicted) | [10][12] |

| Density | 1.256 - 1.30 g/cm³ | [11][12] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [12] |

| Water Solubility | 1.375 mg/L (at 20 °C, pH 7) | [5] |

| LogP (Octanol-Water Partition Coeff.) | 3.86 | [12] |

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain (ETC).[11][12][13] This enzyme is a critical component of cellular respiration in fungi, catalyzing the oxidation of succinate to fumarate as part of the tricarboxylic acid (TCA) cycle and feeding electrons directly into the ETC.

Causality of Inhibition: By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound physically obstructs the transfer of electrons from succinate to ubiquinone.[4] This blockage halts the entire electron transport chain, leading to a rapid depletion of cellular ATP, the primary energy currency of the cell. The resulting energy crisis disrupts essential cellular processes, inhibiting spore germination, mycelial growth, and sporulation, ultimately causing fungal cell death.[2][13] The trifluoromethyl group on the pyrazole ring is a key pharmacophore that enhances the binding affinity and overall fungicidal activity.[5]

References

- 1. CN103333164A - Preparation method and application research of this compound analogue derivative - Google Patents [patents.google.com]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 5. This compound (Ref: MTF 753) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C16H20F3N3OS | CID 11388558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 183675-82-3: this compound | CymitQuimica [cymitquimica.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound | 183675-82-3 [chemicalbook.com]

- 11. fao.org [fao.org]

- 12. This compound | CAS#:183675-82-3 | Chemsrc [chemsrc.com]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

An In-depth Technical Guide on Penthiopyrad's Mode of Action in Inhibiting Spore Germination

Abstract

Penthiopyrad is a broad-spectrum pyrazole-carboxamide fungicide classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 agent.[1][2] Its fungicidal activity stems from the potent and specific inhibition of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in both the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.[3][4][5] This guide provides a detailed technical examination of the molecular and biochemical mechanisms through which this compound disrupts fungal cellular respiration, leading to a catastrophic energy crisis that ultimately prevents the complex process of spore germination. We will explore the molecular target, the downstream metabolic consequences of its inhibition, and provide validated experimental protocols for assessing these effects in a research setting.

Introduction: The Critical Role of Spore Germination in Fungal Pathogenesis

Fungal spores are the primary units of dispersal and survival for a vast majority of pathogenic fungi.[6] The process of germination, therefore, represents a critical and indispensable stage in the life cycle of these organisms, marking the transition from a dormant state to active vegetative growth capable of causing disease.[6][7][8] Germination is not a simple rehydration event but a highly orchestrated sequence of metabolic and morphological changes, including the swelling of the spore, mobilization of internal energy reserves, synthesis of new proteins and nucleic acids, and the eventual emergence of a germ tube.[6][9] This entire process is profoundly energy-dependent, relying almost exclusively on mitochondrial respiration to generate the adenosine triphosphate (ATP) required to fuel these activities.[10][11]

This compound's efficacy as a preventative fungicide is largely due to its ability to arrest this process before the pathogen can establish an infection.[12] By targeting a fundamental energy-producing pathway, it effectively cuts off the fuel supply required for germination to proceed.

The Molecular Target: Succinate Dehydrogenase (Complex II)

The primary target of this compound and all SDHI fungicides is the enzyme succinate dehydrogenase (SDH).[2][12] SDH is a unique enzyme complex embedded in the inner mitochondrial membrane, where it plays a dual role of paramount importance:

-

TCA Cycle: It catalyzes the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle.[13][14][15]

-

Mitochondrial Electron Transport Chain (mETC): It simultaneously transfers the electrons derived from this oxidation directly to the ubiquinone (Coenzyme Q) pool, functioning as Complex II of the mETC.[11][16][17]

The SDH complex is composed of four protein subunits (SdhA, SdhB, SdhC, and SdhD). This compound specifically binds to the ubiquinone-binding site (the Qp-site) of the complex, which is formed by amino acids from subunits SdhB, SdhC, and SdhD.[16][17] By occupying this site, this compound competitively blocks the binding of the natural substrate, ubiquinone, thereby halting electron flow from succinate.[10][18]

Mechanism of Inhibition and its Biochemical Ramifications

The binding of this compound to the SDH complex triggers a cascade of debilitating biochemical events:

-

Disruption of Electron Flow: The immediate effect is the cessation of electron transfer from the Fe-S clusters in SdhB to the ubiquinone pool.[16] This creates a critical bottleneck in the mETC.

-

Collapse of ATP Synthesis: By inhibiting the mETC at Complex II, this compound severely impairs the process of oxidative phosphorylation.[4][14] The downstream complexes (III and IV) are starved of electrons, the proton gradient across the inner mitochondrial membrane dissipates, and the ATP synthase (Complex V) can no longer produce the vast quantities of ATP necessary for cellular functions. This leads to a rapid and severe energy deficit.[19]

-

Inhibition of the TCA Cycle: The blockage of succinate oxidation to fumarate brings the TCA cycle to a grinding halt.[14] This not only further limits the production of reducing equivalents (FADH2) for the mETC but also prevents the synthesis of essential metabolic precursors required for the biosynthesis of amino acids and other vital molecules.

This multi-faceted disruption of cellular energy production and metabolism is the core mode of action. The fungus is effectively starved of the energy and molecular building blocks required to initiate and sustain the germination process.[10]

Visualization of this compound's Mode of Action

To visually represent the site of action, the following diagrams illustrate the mETC and a typical experimental workflow.

Caption: this compound inhibits the mETC at Complex II (SDH).

Experimental Validation: Protocols & Methodologies

The efficacy of this compound in inhibiting spore germination can be rigorously quantified. The following protocols provide a framework for such an assessment.

Protocol: In Vitro Spore Germination Inhibition Assay

This assay directly measures the effect of this compound on the ability of fungal spores to germinate.

Causality: The objective is to determine the concentration of the compound required to inhibit 50% of the spore population from germinating (EC50). This provides a direct measure of its preventative fungicidal activity.[20]

Workflow Diagram:

Caption: Workflow for a fungal spore germination inhibition assay.

Step-by-Step Methodology:

-

Spore Production and Harvesting:

-

Culture the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) on a suitable medium like Potato Dextrose Agar (PDA) until sporulation is abundant.

-

Flood the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween® 80) to aid spore suspension.

-

Gently scrape the surface with a sterile loop to release the spores.

-

-

Spore Washing and Quantification:

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Centrifuge the suspension (e.g., 3000 x g for 5 minutes), discard the supernatant, and resuspend the spore pellet in sterile water. Repeat this washing step two more times.

-

Rationale: Washing removes residual nutrients from the growth medium, ensuring that germination is dependent on the spore's internal reserves and respiratory activity, which is the target of this compound.

-

Count the spores using a hemocytometer and adjust the concentration to a working stock (e.g., 1 x 10^5 spores/mL).

-

-

Assay Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in sterile water or a minimal germination medium to achieve the desired final test concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤0.5%).

-

In a 96-well microtiter plate, add the diluted this compound solutions. Include a solvent-only control (negative control) and a no-spore control (blank).

-

-

Incubation:

-

Add the adjusted spore suspension to each well.

-

Incubate the plate at an optimal temperature for the fungus (e.g., 20-25°C) for a duration sufficient for germination in the control wells (typically 4 to 24 hours).[20]

-

-

Assessment of Germination:

-

After incubation, add a small volume of a fixative and stain, such as lactophenol cotton blue, to each well to halt germination and aid visualization.

-

Using a microscope, examine a predetermined number of spores (e.g., 100) per well. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

-

-

Data Analysis:

-

Calculate the percentage of germination inhibition for each concentration relative to the solvent control.

-

Plot the inhibition data against the log of the fungicide concentration and use probit or logistic regression analysis to determine the EC50 value.

-

Protocol: Mitochondrial Respiration Assay

This assay provides direct evidence of this compound's impact on the mETC.

Causality: This method directly measures the rate of oxygen consumption by fungal mycelia or isolated mitochondria. A dose-dependent decrease in oxygen consumption following this compound application confirms the inhibition of the respiratory chain.[3]

Step-by-Step Methodology:

-

Preparation of Fungal Material: Grow the fungus in liquid culture (e.g., Potato Dextrose Broth). Harvest young, actively growing mycelia by filtration.

-

Respirometry:

-

Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer).

-

Add a known quantity of washed mycelia to the respiration chamber containing a suitable buffer.

-

-

Measurement:

-

Establish a baseline oxygen consumption rate.

-

Inject this compound at various concentrations into the chamber.

-

Record the subsequent change in the rate of oxygen consumption.

-

-

Controls (Self-Validation):

-

Data Analysis: Calculate the rate of respiration inhibition as a percentage of the baseline rate for each this compound concentration.

Quantitative Data & Interpretation

The sensitivity of different fungal species to this compound can vary. The EC50 value is a critical metric for quantifying this sensitivity.

| Fungal Species | Assay Type | Mean EC50 (µg/mL) | Reference |

| Sclerotinia sclerotiorum | Mycelial Growth | 0.0578 | [3][4] |

| Botrytis cinerea | Mycelial Growth | 0.29 - 0.44 | [22] |

| Botrytis cinerea | Conidial Germination | 0.04 - 0.07 | [23] |

| Colletotrichum cereale | Mycelial Growth | 0.19 | [24] |

| Podosphaera xanthii | Mycelial Growth | 0.02 - 0.1 | [17] |

Interpretation: The data clearly shows that this compound is a highly potent inhibitor, with effective concentrations in the sub-µg/mL range for many key pathogens. Notably, for pathogens like Botrytis cinerea, the concentration required to inhibit spore germination is significantly lower than that required to inhibit established mycelial growth, underscoring its primary role as a preventative agent that acts at the earliest stage of infection.[23]

Conclusion

This compound's mode of action is a clear and potent example of targeted biochemical disruption. By specifically inhibiting the succinate dehydrogenase enzyme complex, it simultaneously cripples the mitochondrial electron transport chain and the TCA cycle. This dual assault on the fungus's central energy and metabolic pathways leads to a rapid depletion of ATP and essential biosynthetic precursors. For a fungal spore, which requires a massive burst of energy to break dormancy and produce a germ tube, this induced energy crisis is fatal. The inability to germinate prevents the initiation of infection, establishing this compound as a highly effective preventative fungicide. Understanding this precise mechanism is crucial for its effective deployment in disease management strategies and for monitoring the potential development of resistance.

References

- 1. Crop Protection Network [cropprotectionnetwork.org]

- 2. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. researchgate.net [researchgate.net]

- 6. 4.2 Spore germination and dormancy [davidmoore.org.uk]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Spore Germination as a Target for Antifungal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 13. lsa.umich.edu [lsa.umich.edu]

- 14. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ndsu.edu [ndsu.edu]

- 17. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nzpps.org [nzpps.org]

- 19. Alterations in mitochondrial dynamics induced by tebufenpyrad and pyridaben in a dopaminergic neuronal cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mitochondrial electron transport inhibitors cause lipid peroxidation-dependent and -independent cell death: protective role of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 23. researchgate.net [researchgate.net]

- 24. extension.psu.edu [extension.psu.edu]

The Thiophene Ring: A Linchpin in the Fungicidal Efficacy of Penthiopyrad

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Penthiopyrad, a prominent member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, has demonstrated broad-spectrum activity against a host of economically significant plant pathogens.[1][2] Its molecular architecture, characterized by a pyrazole-carboxamide core linked to a substituted thiophene ring, is a testament to the intricate structure-activity relationships that govern its fungicidal prowess.[3] This technical guide delves into the pivotal role of the thiophene ring in the fungicidal activity of this compound. We will explore its contribution to the molecule's binding affinity with its target enzyme, succinate dehydrogenase (SDH), its influence on the overall physicochemical properties, and its significance in defining the compound's biological spectrum. This guide will further provide detailed experimental protocols for the assessment of fungicidal activity and enzyme inhibition, offering a comprehensive resource for researchers in the field of agrochemical development.

Introduction: this compound and the Rise of SDHI Fungicides

The global imperative for food security has driven the development of innovative crop protection solutions. Among these, fungicides play a critical role in mitigating the devastating impact of fungal diseases on agricultural productivity. The succinate dehydrogenase inhibitors (SDHIs) have emerged as a cornerstone of modern disease management strategies, offering a unique mode of action that targets the fungal respiratory chain.[2] this compound, developed by Mitsui Chemicals Agro, Inc., is a distinguished member of this class, exhibiting high efficacy against a wide array of plant pathogens, including those belonging to the Ascomycota and Basidiomycota phyla.[1][4]

The fungicidal action of this compound stems from its ability to inhibit the succinate dehydrogenase (SDH) enzyme, also known as complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[2][5] By blocking the oxidation of succinate to fumarate, this compound effectively halts cellular respiration, leading to a catastrophic energy deficit and ultimately, fungal cell death.[5] The molecular structure of this compound, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, reveals two key moieties: the toxophore, a pyrazole-carboxamide group responsible for the primary interaction with the SDH enzyme, and a substituted thiophene ring, which plays a multifaceted role in modulating the compound's overall efficacy.[3][6]

This guide will dissect the critical contributions of the thiophene ring to this compound's fungicidal activity, providing a detailed examination of its structural and functional significance.

The Thiophene Moiety: A Privileged Scaffold in Bioactive Molecules

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established "privileged scaffold" in medicinal and agrochemical research.[7] Its prevalence in a wide range of biologically active compounds can be attributed to several key properties:

-

Bioisosterism with the Phenyl Ring: The thiophene ring is often considered a bioisostere of the phenyl group, meaning it can replace a phenyl ring in a molecule without a significant loss of biological activity.[1][7] This is due to their similar size, shape, and electronic properties. However, the presence of the sulfur heteroatom imparts distinct physicochemical characteristics, such as altered polarity and metabolic stability, which can be strategically exploited in drug design.[7]

-

Modulation of Physicochemical Properties: The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing interactions with biological targets.[7] Furthermore, the thiophene ring influences the overall lipophilicity (logP) and water solubility of a molecule, which are critical parameters for its uptake, translocation, and bioavailability within the target organism.[8]

-

Synthetic Tractability: The thiophene ring offers multiple sites for chemical modification, allowing for the fine-tuning of a molecule's properties to optimize its biological activity and selectivity.[7]

In the context of this compound, the strategic incorporation of a thiophene ring in place of a more conventional phenyl ring was a key step in its development, contributing to its broad fungicidal spectrum.[4]

The Thiophene Ring's Role in this compound's Mode of Action

The fungicidal activity of this compound is intrinsically linked to its ability to bind to and inhibit the SDH enzyme. The thiophene ring, along with its substituents, plays a crucial role in this interaction.

Binding to the Succinate Dehydrogenase (SDH) Enzyme

SDHI fungicides, including this compound, target the ubiquinone-binding (Qp) site of the SDH enzyme complex.[9] This binding pocket is a hydrophobic cavity formed by subunits SdhB, SdhC, and SdhD. Molecular simulation studies of this compound's interaction with the SDH enzyme reveal the critical contribution of the thiophene ring to its binding affinity.[10]

The thiophene ring itself is believed to engage in hydrophobic interactions with amino acid residues within the Qp site, contributing to the stable anchoring of the inhibitor. Furthermore, the positioning of the substituents on the thiophene ring is critical for optimal binding.

The Significance of the 2-(1,3-dimethylbutyl) Group

Attached to the thiophene ring at the 2-position is a hydrophobic 1,3-dimethylbutyl group.[5] This bulky alkyl chain is instrumental in the broad-spectrum activity of this compound.[4] Its role is to occupy a hydrophobic pocket within the Qp site, further enhancing the binding affinity and stability of the inhibitor-enzyme complex. The size and branching of this alkyl group have been optimized to maximize these hydrophobic interactions, a key factor in the potent inhibition of the SDH enzyme.

The following diagram illustrates the proposed binding of this compound to the SDH enzyme, highlighting the key interactions involving the thiophene ring and its substituents.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. study.com [study.com]

- 4. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (Ref: MTF 753) [sitem.herts.ac.uk]

- 6. This compound | C16H20F3N3OS | CID 11388558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. researchgate.net [researchgate.net]

Physical and chemical properties of technical grade penthiopyrad

An In-depth Technical Guide to the Physical and Chemical Properties of Technical Grade Penthiopyrad

This compound (CAS No. 183675-82-3) is a broad-spectrum fungicide belonging to the pyrazole-carboxamide class of chemicals.[1][2] It demonstrates both preventative and curative properties against a wide range of fungal pathogens affecting various crops.[3][4] Its primary application is in agriculture to control diseases such as leaf spots, blights, and mildews.[3] From a chemical standpoint, this compound is notable for its stereoisomerism and its specific mode of action as a succinate dehydrogenase inhibitor (SDHI).[1][5] This guide provides a comprehensive overview of the core physical and chemical characteristics of technical grade this compound, intended for researchers and professionals in the fields of agrochemical development and analytical science.

Chemical Identity and Nomenclature

Precise identification is paramount in scientific research and regulatory affairs. Technical grade this compound is defined by its specific chemical structure and internationally recognized identifiers. The active substance purity is typically specified at a minimum of 980 g/kg.[1] Commercially, it is formulated as a racemic mixture of its two enantiomers.[1]

References

An In-depth Technical Guide to the Toxicological Profile and Acceptable Daily Intake of Penthiopyrad for Risk Assessment

This guide provides a comprehensive toxicological profile of the fungicide penthiopyrad and details the derivation of its Acceptable Daily Intake (ADI) for the purpose of risk assessment. The information herein is curated for researchers, scientists, and professionals in drug development, offering a blend of technical data and field-proven insights.

Introduction to this compound

This compound is a broad-spectrum carboxamide fungicide used to control a wide array of fungal diseases on various crops.[1][2] Its mode of action involves the inhibition of fungal respiration by binding to the mitochondrial respiratory complex II, also known as succinate dehydrogenase (SDHI).[1][2][3] This specific targeting is crucial for its efficacy as a fungicide. From a human health and environmental safety perspective, a thorough understanding of its toxicological profile is paramount for establishing safe exposure limits.

Toxicokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to assessing its potential toxicity. For this compound, studies in mammals have demonstrated the following key characteristics:

-

Absorption: this compound is rapidly and extensively absorbed following oral administration.[4]

-

Distribution: Once absorbed, it is widely distributed throughout the body, with the highest concentrations typically found in the liver.[4][5]

-

Metabolism: The metabolism of this compound in mammals is extensive.[2][4] The primary metabolic pathways involve hydrolysis of the amide bond and oxidation. One of the significant metabolites is 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide (PAM).[6] For dietary risk assessment in animal commodities, the residue definition includes both this compound and its metabolite PAM.[6]

-

Excretion: The excretion of this compound and its metabolites is largely complete within 24 hours of administration, primarily occurring via the feces (through biliary excretion) and to a lesser extent, in the urine.[4] There is no evidence to suggest a potential for accumulation in the body.[4]

Diagram: Simplified Metabolic Pathway of this compound

Caption: Simplified metabolic fate of this compound in mammals.

Toxicological Endpoints: A Comprehensive Evaluation

The toxicological profile of this compound has been established through a battery of standardized tests designed to assess potential adverse health effects from various exposure scenarios.[7][8]

Acute Toxicity

Acute toxicity studies are designed to evaluate the potential health hazards from short-term exposure.[7] this compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in laboratory animals.[9][10][11] It is not a skin irritant and is minimally irritating to the eyes.[9][10] Furthermore, it does not cause allergic skin reactions (skin sensitization).[9][10]

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.[12]

In subchronic and chronic studies with this compound, the primary target organs identified in rodents and dogs are the liver and thyroid.[4][5][9][10][13] Observed effects include increased liver weight, changes in clinical chemistry related to liver function, and hypertrophy of liver and thyroid cells.[4][11][13]

Genotoxicity

Genotoxicity assays are conducted to determine if a substance can cause damage to genetic material. A range of in vitro and in vivo studies have consistently shown that this compound is not genotoxic, meaning it is unlikely to cause DNA damage or mutations.[4][13] This is a critical finding, as genotoxic compounds are often associated with carcinogenicity.

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. In rats, an increased incidence of thyroid follicular adenomas was observed.[9][13] In mice, an increase in hepatocellular adenomas was noted.[4][9][13] However, regulatory bodies have concluded that these tumors are likely formed through a non-genotoxic mechanism that has a threshold.[9][13] Therefore, this compound is considered unlikely to pose a carcinogenic risk to humans at anticipated dietary exposure levels.[4][14] The U.S. EPA has classified this compound as having "Suggestive Evidence of Carcinogenicity," and determined that the chronic reference dose is protective of any potential long-term effects, including carcinogenicity.[5][14]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential for adverse effects on reproduction and the developing organism. This compound has been shown to have no effects on reproduction in a two-generation study in rats.[4][10] It is also not considered to be teratogenic (causing birth defects) in rats or rabbits.[4][10] Developmental effects in offspring were only observed at doses that were also toxic to the maternal animal, indicating that the young are not more sensitive to this compound than adults.[10]

Neurotoxicity

Specific neurotoxicity studies have been conducted to evaluate the potential for this compound to adversely affect the nervous system. While high doses in an acute neurotoxicity study caused some clinical signs of neurotoxicity, there was no evidence of histological damage to the central or peripheral nervous system.[4] No evidence of neurotoxicity was observed in a 90-day neurotoxicity study.[4]

Derivation of the Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) is an estimate of the amount of a substance in food or drinking water that can be ingested daily over a lifetime without an appreciable health risk.[15][16][17] The derivation of the ADI is a critical step in the risk assessment process for pesticides.[12][16]

The Logic of ADI Calculation

The ADI is calculated based on the lowest relevant NOAEL from the entire battery of toxicological studies.[12][18] A safety factor (also known as an uncertainty factor) is then applied to this NOAEL to account for interspecies (animal to human) and intraspecies (variability within the human population) differences.[15][17][18] The standard safety factor is 100 (10 for interspecies and 10 for intraspecies variation).[17][18]

Diagram: Logical Framework for ADI Derivation

Caption: The process of deriving the Acceptable Daily Intake (ADI).

Established ADI for this compound

Different regulatory bodies have established similar ADI values for this compound. For instance, the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established an ADI of 0-0.1 mg/kg body weight.[1][2] Another assessment set the ADI for this compound at 0.081 mg/kg bw/day, based on a NOAEL of 8.10 mg/kg bw/day from a twelve-month dog study, with an uncertainty factor of 100 applied.[9] The Food Safety Commission of Japan also specified an ADI of 0.081 mg/kg bw/day, using the same NOAEL from the one-year chronic toxicity study in dogs.[13]

Summary of Toxicological Data and Reference Values

The following tables summarize the key toxicological data and established reference values for this compound.

Table 1: Summary of Toxicological Profile

| Toxicity Study | Outcome |

| Acute Toxicity | Low toxicity via oral, dermal, and inhalation routes. Not a skin irritant, minimally irritating to eyes, and not a skin sensitizer.[9][11] |

| Subchronic/Chronic Toxicity | Target organs are the liver and thyroid, with effects such as increased organ weight and cellular hypertrophy.[4][9][10][13] |

| Genotoxicity | Negative in a battery of in vitro and in vivo assays.[4][13] |

| Carcinogenicity | Unlikely to pose a carcinogenic risk to humans at anticipated dietary exposure levels.[4][14] Tumors observed in rodents are considered to have a threshold and a non-genotoxic mode of action.[9][13] |

| Reproductive Toxicity | No adverse effects on reproduction.[4][10] |

| Developmental Toxicity | Not teratogenic.[4][10] Developmental effects only at maternally toxic doses.[10] |

| Neurotoxicity | No evidence of neurotoxicity in a 90-day study.[4] |

Table 2: Key Toxicological Reference Values

| Reference Value | Value (mg/kg bw/day) | Basis |

| No-Observed-Adverse-Effect-Level (NOAEL) | 8.10 | Based on a 1-year chronic toxicity study in dogs.[9][13] |

| Acceptable Daily Intake (ADI) | 0.081 - 0.1 | Derived from the NOAEL of 8.10 mg/kg bw/day with a 100-fold safety factor.[1][2][9][13] |

| Acute Reference Dose (ARfD) | 1.0 | Established by JMPR.[1][2] |

Experimental Protocols: A Glimpse into the Methodology

The toxicological evaluation of this compound follows standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[19][20][21]

Chronic Toxicity/Carcinogenicity Study Protocol

This type of study is a cornerstone for assessing long-term health risks and carcinogenic potential.[7]

Objective: To determine the potential for adverse effects from long-term, repeated oral exposure to this compound and to assess its carcinogenic potential.

Methodology:

-

Test System: Typically, two rodent species (e.g., rats and mice) are used.

-

Dose Selection: A minimum of three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not mortality (Maximum Tolerated Dose - MTD), the lowest dose should not produce any evidence of toxicity, and an intermediate dose is also included.

-

Administration: The test substance is administered in the diet, typically for 18-24 months for mice and 24 months for rats.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.

-

Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination (histopathology).

-

Data Analysis: Statistical analysis is performed to compare the treated groups with the control group for all measured parameters.

Diagram: Workflow for a Chronic Toxicity/Carcinogenicity Study

Caption: A representative workflow for a chronic toxicity study.

Conclusion

The toxicological profile of this compound is well-characterized through a comprehensive set of studies conducted according to international guidelines. The primary target organs for toxicity are the liver and thyroid, and the compound is not genotoxic. The established ADI of 0.081-0.1 mg/kg bw/day, derived from the NOAEL of a chronic dog study and the application of a 100-fold safety factor, provides a robust basis for conducting human health risk assessments and ensuring the safety of this widely used fungicide. This in-depth understanding of its toxicological properties is essential for its responsible use in agriculture and the protection of public health.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. fao.org [fao.org]

- 7. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. nationalacademies.org [nationalacademies.org]

- 9. researchgate.net [researchgate.net]

- 10. canada.ca [canada.ca]

- 11. dl.novachem.com.au [dl.novachem.com.au]

- 12. Toxicity testing and derivation of the ADI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fsc.go.jp [fsc.go.jp]

- 14. mda.state.mn.us [mda.state.mn.us]

- 15. Acceptable daily intake - Wikipedia [en.wikipedia.org]

- 16. Dietary risk assessment | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. What Is an Acceptable Daily Intake (ADI)? | Eufic [eufic.org]

- 18. chemsafetypro.com [chemsafetypro.com]

- 19. epa.gov [epa.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Penthiopyrad Residue in Soil and Water

Abstract